2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2,4-dimethyl group and an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multicomponent reaction. One efficient method involves the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, environmental friendliness, and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of ionic liquids like [BMIM]BF4 can be advantageous due to their negligible vapor pressure and thermal stability, making the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness
What sets 2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide apart is its unique combination of a benzamide core with a 2,4-dimethyl substitution and an oxazolo[4,5-b]pyridine moiety. This unique structure imparts specific biological activities and makes it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2,4-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-9-17(14(2)11-13)20(25)23-16-6-3-5-15(12-16)21-24-19-18(26-21)7-4-10-22-19/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEDUBXTYUVXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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